molecular formula C7H6Br2O B085231 3,5-Dibromo-4-methylphenol CAS No. 13979-81-2

3,5-Dibromo-4-methylphenol

Cat. No.: B085231
CAS No.: 13979-81-2
M. Wt: 265.93 g/mol
InChI Key: AXCQKKVGMZCWPC-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylphenol is an organic compound with the molecular formula C7H6Br2O. It is a brominated derivative of phenol, specifically a dibromophenol, where two bromine atoms are substituted at the 3 and 5 positions of the phenol ring, and a methyl group is substituted at the 4 position. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-4-methylphenol is typically synthesized starting from p-methylphenol (also known as p-cresol). The synthesis involves two main steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled bromination reactions, often using bromine or bromine-containing reagents, under specific temperature and pH conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Reagents like bromine, cuprous bromide, and other electrophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

    Substitution reactions: Formation of various brominated phenols.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of de-brominated phenols or other reduced derivatives.

    Coupling reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

3,5-Dibromo-4-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dibromo-4-methylphenol primarily involves its interaction with microbial cell membranes. The bromine atoms in the compound enhance its ability to disrupt cell membranes, leading to cell lysis and death. This antimicrobial activity makes it effective against a wide range of bacteria and fungi. The compound may also interact with specific enzymes and proteins within microbial cells, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromophenol: Lacks the methyl group at the 4 position.

    2,4-Dibromo-6-methylphenol: Bromine atoms are substituted at different positions.

    2,6-Dibromo-4-methylphenol: Bromine atoms are substituted at the 2 and 6 positions.

Uniqueness

3,5-Dibromo-4-methylphenol is unique due to the specific positioning of the bromine atoms and the methyl group, which confer distinct chemical and biological properties. The presence of the methyl group at the 4 position enhances its lipophilicity, potentially increasing its ability to interact with lipid membranes. This structural uniqueness contributes to its specific antimicrobial activity and makes it a valuable compound in various applications .

Biological Activity

3,5-Dibromo-4-methylphenol (DBMP) is an organic compound with the molecular formula C7H6Br2OC_7H_6Br_2O. It is a brominated derivative of phenol, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a methyl group at the 4th position on the benzene ring. This compound has garnered attention in various fields due to its significant biological activities, particularly its antimicrobial properties.

  • Molecular Formula : C7H6Br2OC_7H_6Br_2O
  • Molecular Weight : 251.93 g/mol
  • CAS Number : 86006-42-0

Antimicrobial Activity

DBMP is primarily recognized for its antimicrobial properties , making it useful in the formulation of disinfectants and antiseptics. The mechanism of action involves disrupting microbial cell membranes due to the presence of bromine atoms, which enhance the compound's ability to increase membrane permeability, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of DBMP

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The antimicrobial activity of DBMP is attributed to its structural features:

  • Bromine Atoms : The bromine substituents disrupt lipid bilayers in microbial membranes.
  • Methyl Group : The methyl group enhances lipophilicity, allowing better interaction with lipid membranes, which may contribute to its efficacy against a broader range of microorganisms.

Case Studies

  • Antimicrobial Testing : A study evaluated the effectiveness of DBMP against various bacterial strains and fungi. Results indicated that DBMP exhibited a strong inhibitory effect on both gram-positive and gram-negative bacteria, as well as on fungal species, confirming its potential as a broad-spectrum antimicrobial agent.
  • Industrial Application : DBMP has been incorporated into formulations for industrial disinfectants. Its stability and effectiveness make it suitable for use in environments requiring stringent hygiene protocols.

Toxicological Profile

While DBMP shows promising biological activity, it also poses certain risks:

  • Skin Irritation : Classified as a skin irritant (H315) and eye irritant (H319), caution is advised during handling .
  • Environmental Impact : Studies indicate potential toxicity to aquatic organisms, necessitating careful evaluation before widespread use in environmental applications .

Comparison with Similar Compounds

DBMP can be compared with other dibromophenols regarding its antimicrobial efficacy and structural features:

CompoundBromine PositionsAntimicrobial Activity
This compound3,5High
2,6-Dibromo-4-methylphenol2,6Moderate
3,5-Dibromophenol3,5Low

Properties

IUPAC Name

3,5-dibromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCQKKVGMZCWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930598
Record name 3,5-Dibromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13979-81-2, 86006-42-0
Record name 3,5-Dibromo-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13979-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-p-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013979812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, dibromomethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086006420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromo-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.316
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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